molecular formula C13H10BrF2NO2 B8527414 (5-Bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol

(5-Bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol

Cat. No.: B8527414
M. Wt: 330.12 g/mol
InChI Key: LMDVVGWJICNSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C13H10BrF2NO2 and its molecular weight is 330.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrF2NO2

Molecular Weight

330.12 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-(2,6-difluoropyridin-3-yl)methanol

InChI

InChI=1S/C13H10BrF2NO2/c1-19-10-4-2-7(14)6-9(10)12(18)8-3-5-11(15)17-13(8)16/h2-6,12,18H,1H3

InChI Key

LMDVVGWJICNSEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C2=C(N=C(C=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPA (8.0 mL, 56.6 mmol) was dissolved in dry THF (40 mL) under nitrogen and cooled in a dry ice bath to −78°. n-Butyllithium solution, 2.5 m in hexanes (23.0 mL, 57.5 mmol) was added and the solution stirred for a few minutes prior to dropwise addition of 2,6-difluoropyridine (5.0 mL, 55.1 mmol) in dry THF (10 mL) via an addition funnel over 10 minutes. The pale yellow solution was stirred for 30 minutes then additional dry THF (70 mL) was added dropwise via an addition funnel. Solid 5-bromo-2-methoxybenzaldehyde (11.85 g, 55.1 mmol) was added in one portion and the reaction stirred for 5 minutes. Additional dry THF (100 mL) was added dropwise to keep the mixture stirring freely. After 15 minutes saturated ammonium chloride (20 mL) was added to quench followed by ethyl acetate (200 mL) and water (200 mL). The phases were mixed and separated and the organic dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to DCM gradient) gave (5-bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.85 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Seven

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